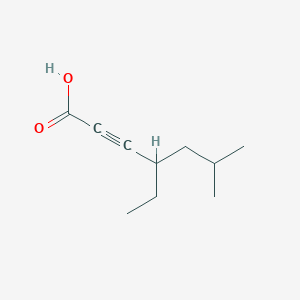
4-Ethyl-6-methylhept-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-methylhept-2-ynoic acid is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of both an alkyne and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-methylhept-2-ynoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable alkyne precursor followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of an alkyl halide to introduce the ethyl and methyl groups. The final oxidation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic processes using transition metal catalysts such as palladium or nickel can be employed to facilitate the alkylation and oxidation steps. Continuous flow reactors and automated systems may also be used to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-methylhept-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Alcohols or amines in the presence of acid catalysts
Major Products
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of alkenes or alkanes
Substitution: Formation of esters or amides
Scientific Research Applications
4-Ethyl-6-methylhept-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-methylhept-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in cycloaddition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
4-Ethyl-6-methylhept-2-ynoic acid can be compared with other similar compounds such as:
4-Ethyl-6-methylhept-2-yn-1-ol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
4-Ethyl-6-methylhept-2-yn-1-amine: Similar structure but with an amine group instead of a carboxylic acid.
4-Ethyl-6-methylhept-2-yn-1-ester: Similar structure but with an ester group instead of a carboxylic acid.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-ethyl-6-methylhept-2-ynoic acid |
InChI |
InChI=1S/C10H16O2/c1-4-9(7-8(2)3)5-6-10(11)12/h8-9H,4,7H2,1-3H3,(H,11,12) |
InChI Key |
UULHMQRIHVGKNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


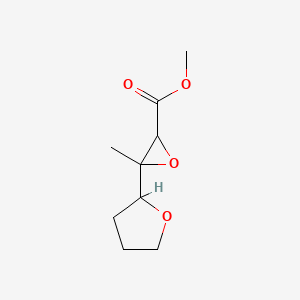
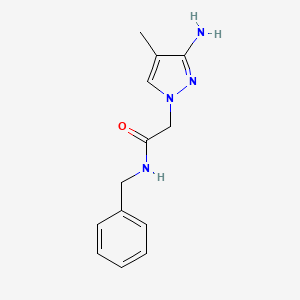


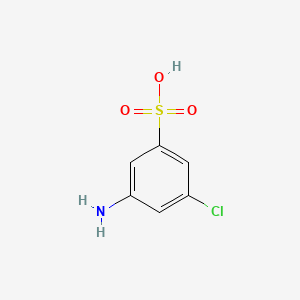
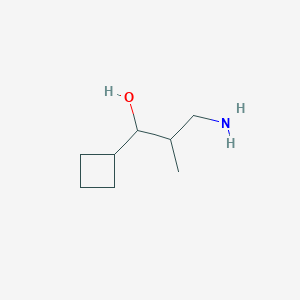


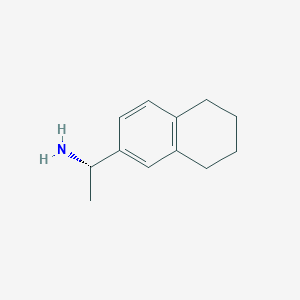

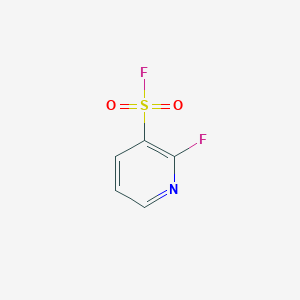
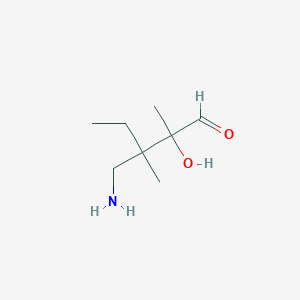
![tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B13170422.png)
![tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B13170430.png)
